1,2-Benzenedicarbonitrile, 4-amino-5-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarbonitrile, 4-amino-5-(phenylthio)- is a chemical compound with the molecular formula C14H8N2S It is a derivative of benzenedicarbonitrile, featuring an amino group and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile, 4-amino-5-(phenylthio)- typically involves the following steps:
Nitration: The starting material, benzenedicarbonitrile, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder in the presence of hydrochloric acid.
Thioether Formation: The amino compound is then reacted with a phenylthiol to introduce the phenylthio group.
The reaction conditions often involve refluxing the mixture in a suitable solvent such as methanol or ethanol, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarbonitrile, 4-amino-5-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, iron powder with hydrochloric acid.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
1,2-Benzenedicarbonitrile, 4-amino-5-(phenylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarbonitrile, 4-amino-5-(phenylthio)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The phenylthio group can enhance the compound’s ability to penetrate cell membranes, while the amino and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarbonitrile: Lacks the amino and phenylthio groups, making it less versatile in chemical reactions.
4-Aminophthalonitrile:
4-Phenylthiophthalonitrile: Contains a phenylthio group but lacks the amino group, affecting its reactivity and biological activity.
Uniqueness
1,2-Benzenedicarbonitrile, 4-amino-5-(phenylthio)- is unique due to the presence of both amino and phenylthio groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
620175-17-9 |
---|---|
Molecular Formula |
C14H9N3S |
Molecular Weight |
251.31 g/mol |
IUPAC Name |
4-amino-5-phenylsulfanylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H9N3S/c15-8-10-6-13(17)14(7-11(10)9-16)18-12-4-2-1-3-5-12/h1-7H,17H2 |
InChI Key |
HYQZIHBZWCKRSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C(=C2)C#N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.